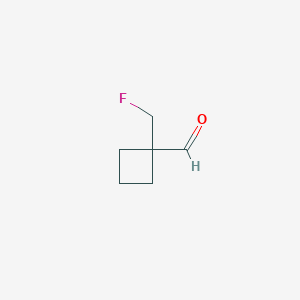

1-(Fluoromethyl)cyclobutane-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

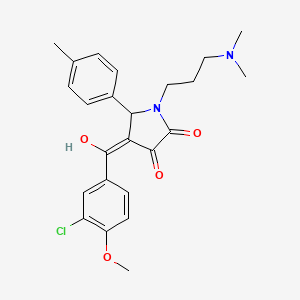

1-(Fluoromethyl)cyclobutane-1-carbaldehyde is a chemical compound with the CAS Number: 1784305-48-1 . It has a molecular weight of 116.14 . The IUPAC name for this compound is 1-(fluoromethyl)cyclobutane-1-carbaldehyde . The Inchi Code for this compound is 1S/C6H9FO/c7-4-6(5-8)2-1-3-6/h5H,1-4H2 .

Molecular Structure Analysis

The molecular structure of 1-(Fluoromethyl)cyclobutane-1-carbaldehyde can be represented by the Inchi Code: 1S/C6H9FO/c7-4-6(5-8)2-1-3-6/h5H,1-4H2 . This indicates that the compound contains a cyclobutane ring with a fluoromethyl group and a carbaldehyde group attached to it.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Fluoromethyl)cyclobutane-1-carbaldehyde include a molecular weight of 116.14 .Scientific Research Applications

Stereoselective Synthesis

1-(Fluoromethyl)cyclobutane-1-carbaldehyde is involved in stereoselective synthesis processes. For instance, 1-alkenyl-1,1-heterobimetallic intermediates, used in the synthesis of cyclopropyl alcohol boronate esters, lead to the formation of trisubstituted alpha-hydroxycyclopropyl carbinols and 2,3-disubstituted cyclobutanones with high stereoselectivity. This methodology can be applied in the synthesis of quercus lactones A and B (Hussain et al., 2009).

Carbanionic Rearrangements

The carbanionic ring enlargement of (halomethylene)cyclobutanes to 1-halocyclopentenes, including fluoro analogues, has been studied. At high temperatures, 3-hexyl-1-(fluoromethylene)cyclobutane yields better outcomes than the corresponding chloride, bromide, or iodide (Du et al., 1998).

Synthesis of Fluorinated Compounds

1-(Fluoromethyl)cyclobutane-1-carbaldehyde aids in the synthesis of fluorinated compounds. For example, 5-Alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes were efficiently prepared from 2-aryl-5-(bromomethyl)-1-pyrrolines via electrophilic alpha,alpha-difluorination (Surmont et al., 2009).

Novel Synthesis Methods

New synthesis methods involving 1-fluoro-1-alkyl(or aryl)-2-substituted cyclobutanes are derived from 1-alkyl(or aryl)cyclopropyl carbinols by ring expansion-fluorination (Kanemoto et al., 1987).

Photoreduction Research

The photochemistry of cyclobutane-carbaldehyde has been studied, focusing on primary chemical processes and the formation of various photoproducts (Funke & Cerfontain, 1976).

PET Tracer for Tumor Delineation

Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, was synthesized for positron emission tomography, indicating potential medical imaging applications (Shoup & Goodman, 1999).

Acid-Catalyzed Ring Transformations

Studies on the acid-catalyzed ring closures and transformations of 3-aryloxy-4-oxoazetidine-2-carbaldehydes have been conducted, leading to dihydrochromeno[3,2-b]azet-2(1H)-ones and related compounds (Bertha et al., 1998).

properties

IUPAC Name |

1-(fluoromethyl)cyclobutane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO/c7-4-6(5-8)2-1-3-6/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORQGPPORYEXGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CF)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Fluoromethyl)cyclobutane-1-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B2969704.png)

![7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2969705.png)

![N-(2-(dimethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2969706.png)

![2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2969708.png)

![N-{5-chloro-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B2969717.png)

![(E)-3-(5-fluoro-2-methylanilino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2969718.png)

![3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B2969720.png)

![[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B2969721.png)

![3-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2969722.png)